N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide
Description
Properties
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-13(12-4-2-6-20-12)15-7-10-9-18(17-16-10)11-3-1-5-14-8-11/h1,3,5,8-9,12H,2,4,6-7H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOIFTXXKNIILP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.
Formation of the Oxolane Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the triazole and pyridine-containing intermediate with the oxolane derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways .
Comparison with Similar Compounds
Structural Analog 1: Polycyclic N-Fused Pyrrolidine Triazole Derivatives ()
Key Features :
- Structure : A spiro system combining 1,2,3-triazolo[4,3-d]pyrrolidine and aryl-substituted triazole groups.
- Molecular Complexity : Higher rigidity due to spiro-fused rings, which may restrict conformational flexibility compared to the target compound’s oxolane moiety.
- Functional Groups : Multiple triazole rings and pyrrolidine systems enhance hydrogen-bond acceptor capacity but reduce lipophilicity.
Comparison :
Structural Analog 2: N-(2-{2,4-Dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide ()
Key Features :
- Structure : A pyrido-pyrimidine dione linked via an ethyl group to a phenyl-triazole carboxamide.
- Electronics: The pyrido-pyrimidine dione introduces a planar, conjugated system with strong hydrogen-bond acceptor/donor sites.
- Solubility : Likely lower lipophilicity compared to the target compound due to the polar dione group.
Comparison :
- Bioavailability : The oxolane in the target compound may enhance membrane permeability relative to the pyrido-pyrimidine derivative .
Research Findings and Implications
- Structural Analysis : The target compound’s oxolane carboxamide distinguishes it from analogs with fused or planar systems (e.g., pyrido-pyrimidine dione), balancing lipophilicity and solubility .
- Crystallography : SHELX software has been critical in resolving similar triazole-containing structures, confirming bond geometries and intermolecular interactions .
- Biological Potential: While activity data are unavailable, the pyridinyl-triazole moiety is associated with kinase inhibition, suggesting possible therapeutic applications akin to ’s pyrido-pyrimidine derivatives .
Biological Activity
N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}oxolane-2-carboxamide is a compound that has garnered attention due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C17H13N7O2
- CAS Number : 2034426-11-2
The biological activity of this compound is primarily attributed to its interaction with specific biological targets.
- Inhibition of Enzymes : The compound has shown inhibitory effects on enzymes such as MurA-F from Mycobacterium tuberculosis. In vitro studies indicated that structural modifications influenced the inhibitory potency against these enzymes. For example, compounds with increased lipophilicity or specific functional groups demonstrated enhanced inhibition rates ranging from 25% to 56% depending on their structure .
- Selective Kinase Inhibition : The compound acts as a selective inhibitor of TGF-β type I receptor kinase (ALK5), which plays a crucial role in cancer progression and fibrosis. In assays, it exhibited an IC50 value as low as 0.013 μM, indicating potent activity against this target .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Case Studies
Several studies have evaluated the biological effects of this compound in various contexts:
- Antimicrobial Activity : In a study focusing on triazole derivatives, it was found that modifications at specific positions significantly enhanced antimicrobial properties against Mycobacterium tuberculosis. The introduction of a carboxylic acid moiety was particularly effective in increasing inhibitory activity .
- Cancer Therapeutics : The selective inhibition of ALK5 has positioned this compound as a promising candidate for cancer immunotherapy and antifibrotic treatment. Its high oral bioavailability and systemic exposure suggest practical therapeutic applications .
- Anti-inflammatory Properties : The compound's ability to inhibit COX enzymes indicates potential use in treating inflammatory conditions. A comparative analysis revealed that certain derivatives exhibited lower IC50 values than standard anti-inflammatory drugs like celecoxib, highlighting their therapeutic potential .
Structure–Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its chemical structure:
- Functional Groups : The presence of electron-withdrawing or donating groups significantly impacts the potency against various targets.
- Chain Length and Composition : Variations in alkyl chain length and the introduction of amine or carboxylic acid functionalities have been shown to modulate inhibitory effects on enzyme targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
